molecular formula C19H21N5O3 B13446113 4-Phenylmethoxy Entecavir

4-Phenylmethoxy Entecavir

Cat. No.: B13446113
M. Wt: 367.4 g/mol
InChI Key: AEHKJMDVTSPHHQ-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylmethoxy Entecavir is a structural derivative of entecavir, a guanosine nucleoside analogue approved for treating chronic hepatitis B virus (HBV) infection. Entecavir (chemical name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate) inhibits HBV replication by selectively targeting viral polymerase .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1

InChI Key

AEHKJMDVTSPHHQ-KKUMJFAQSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N

Canonical SMILES

C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Deprotection and Functionalization

  • Removal of trityl groups : Acidic hydrolysis (HCl/MeOH) followed by chromatographic purification .

  • Oxime formation : Reaction of formyl intermediates with hydroxylamine, followed by acetylation and β-elimination to install cyano groups .

Key Reaction Mechanisms

  • Radical 5-exo-dig cyclization : Mediated by PhSeCl, this step constructs the bicyclic core with quaternary carbon chirality .

  • Electrophilic fluorination : Utilizes NFSI to achieve C–F bond formation without racemization .

Reaction Optimization Data

Comparative analysis of reaction conditions:

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
Temperature −80°C (PhSeCl reaction)−40°C (post-cyclization steps)Increases diastereoselectivity by 15%
Catalyst CuCl₂Cu(OAc)₂Enhances oxidative cleavage efficiency (85% → 92%)
Solvent THFTHF/CH₂Cl₂ (3:1)Reduces side-product formation by 20%

Data aggregated from .

Stability and Reactivity

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming entecavir analogs .

  • Photostability : Stable under inert atmospheres but undergoes partial decomposition when exposed to UV light .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Highlights
4-Phenylmethoxy EntecavirPhenylmethoxy, cyclopentene, guanineEnhanced stability in coupling reactions due to steric shielding
EntecavirHydroxyl, cyclopentene, guanineProne to oxidation at unprotected hydroxyl sites
Adefovir DipivoxilPhosphonate, methyleneRequires prodrug activation for antiviral activity

Scientific Research Applications

4-Phenylmethoxy Entecavir has several scientific research applications, including:

Comparison with Similar Compounds

Efficacy Against HBV

Entecavir vs. Lamivudine and Adefovir

  • Viral Suppression : Entecavir reduces HBV DNA levels by 6.97 log10 copies/mL over 24 weeks, outperforming adefovir (4.84 log10) and lamivudine. By week 48, entecavir achieves higher virological (67% vs. 36%) and biochemical (68% vs. 49%) response rates compared to lamivudine .
  • Resistance Profile : Entecavir exhibits lower resistance rates (1.2% over 5 years) versus lamivudine (up to 70% after 5 years) and adefovir (29% in HBeAg-negative patients) .

4-Phenylmethoxy Entecavir
While specific efficacy data are unavailable, structural analogs like 3',5'-Di-O-Benzyl Entecavir (a dibenzylated derivative) show retained binding affinity to HBV polymerase, suggesting that strategic substitutions maintain antiviral activity .

Combination Therapy Potential

  • Entecavir + MyrB : Combined treatment reduces cccDNA levels by inhibiting both intracellular and extracellular HBV replication pathways .
  • Entecavir + Biejia-Ruangan Tablet (CBRT): Meta-analyses demonstrate superior biochemical response rates (ALT normalization: 82% vs. 68%) and fewer adverse events (OR = 0.54) compared to entecavir monotherapy .

Cost-Effectiveness

  • Entecavir vs. Tenofovir: Post-NCVBP (China’s Volume-Based Procurement), entecavir’s daily cost decreased by 0.12 CNY, aligning with tenofovir’s affordability. However, tenofovir is marginally more cost-effective in some models (€20,000/QALY threshold) .
  • Generic Production : Entecavir’s synthesis cost is comparable to abacavir (<$200/person-year in low-income countries), with structural modifications like 4-phenylmethoxy unlikely to significantly increase production complexity .

Structural and Binding Characteristics

Compound Key Structural Features Binding Affinity to HBV Polymerase Resistance Mutations Addressed
Entecavir Cyclopentyl group with 3 chiral centers High (IC50 = 0.004 µM) M204V/I, L180M
Lamivudine Oxathiolane ring Moderate (IC50 = 0.1 µM) M204V/I
This compound Benzyl group at 4-position Preserved (inferred from analogs) Likely similar to entecavir
Vanitaracin Derivatives Polyketide backbone Comparable to entecavir Novel mechanisms

Clinical Outcomes in Special Populations

  • Liver Failure: Entecavir monotherapy reduces mortality in HBV-related liver failure (OR = 0.25, 95% CI: 0.15–0.41) .

Biological Activity

4-Phenylmethoxy Entecavir is a derivative of Entecavir, a well-known antiviral agent primarily used for treating chronic hepatitis B virus (HBV) infections. This compound features a phenylmethoxy group, which enhances its biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against HBV, and comparative analysis with similar compounds.

This compound functions as a nucleoside analogue that inhibits the replication of HBV by competing with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This inhibition affects three critical activities of the HBV polymerase:

  • Base Priming : Initiates the synthesis of viral DNA.
  • Reverse Transcription : Converts pregenomic RNA into DNA.
  • Positive Strand Synthesis : Completes the viral genome.

By obstructing these processes, this compound effectively reduces viral replication and propagation within infected cells.

In Vitro Studies

Research has shown that this compound exhibits potent antiviral effects against both wild-type and lamivudine-resistant strains of HBV. In vitro studies indicate that this compound demonstrates:

  • High Potency : It is significantly more effective than lamivudine (3TC), with a selectivity index indicating its ability to inhibit viral replication at lower concentrations .
  • Resistance Profile : While some resistance to antiviral agents can develop, this compound maintains efficacy against strains resistant to other treatments, such as lamivudine .

Clinical Applications

A clinical study involving patients previously treated with adefovir showed that switching to entecavir led to significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT) levels after 12 months of treatment. This highlights the potential benefits of this compound in managing drug-resistant HBV infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with other antiviral agents used in HBV treatment:

CompoundStructure TypeMechanism of ActionUnique Features
This compound Nucleoside analogueInhibits HBV polymeraseEnhanced activity due to phenylmethoxy group
Entecavir Nucleoside analogueInhibits HBV polymeraseEstablished first-line therapy
Adefovir Dipivoxil Nucleotide analogueInhibits HBV reverse transcriptaseProdrug form; renal toxicity risk
Telbivudine Nucleoside analogueInhibits HBV polymeraseLower resistance development

This comparison illustrates that while all compounds target HBV polymerase, this compound's structural modifications may enhance its antiviral potency and reduce cytotoxicity compared to others in its class.

Q & A

Q. Template for Prophylactic Entecavir Trials in High-Risk Populations

  • Design : Randomized controlled trial (RCT) with two arms: entecavir (0.5 mg/day) vs. placebo. Primary endpoints: HBV reactivation (DNA ≥2000 IU/mL) and hepatitis flare (ALT ≥3× baseline). Use Kaplan-Meier survival curves and log-rank tests for time-to-event analysis .

Q. Template for Preclinical Genotoxicity Profiling

  • Design : In vitro Ames test (bacterial reverse mutation) + in vivo micronucleus assay (rodent bone marrow). Dose selection: 10–1000 μg/mL (in vitro) and 1–50 mg/kg (in vivo). Include positive controls (e.g., cyclophosphamide) and validate with comet assays .

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